The compound (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide is a complex organic molecule that belongs to the class of amides. This compound features a cyclohexane ring substituted with various functional groups, including an acetamido group and a pyridine moiety. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The compound is classified as an amide, which is characterized by the presence of a carbonyl group (C=O) directly bonded to a nitrogen atom. The specific stereochemistry indicated by the (1S,3R) notation suggests that the compound has chiral centers, which may influence its biological activity and pharmacokinetics.
The synthesis of (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide typically involves several steps:
The synthesis may require specific catalysts and reagents, such as palladium-based catalysts for cross-coupling reactions or specialized fluorinating agents to achieve selective substitution on the aromatic ring . Reaction conditions, including temperature and solvent choice, play crucial roles in optimizing yield and purity.
The molecular structure of (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide can be represented as follows:
This indicates a molecular weight of approximately 345.36 g/mol.
Crystallographic studies may provide insights into bond lengths, angles, and molecular conformation. Such data are essential for understanding the compound's reactivity and interactions with biological targets .
The compound can undergo various chemical reactions typical for amides, including hydrolysis, where it can be converted back to its corresponding carboxylic acid and amine under acidic or basic conditions. Additionally, it may participate in coupling reactions to form more complex structures.
Reactions involving this compound would require careful control of conditions to prevent unwanted side reactions. For instance, protecting groups might be necessary during multi-step syntheses to preserve sensitive functional groups .
The mechanism of action for compounds like (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide typically involves interaction with specific biological targets such as enzymes or receptors. The presence of the pyridine group may facilitate binding to active sites due to its electron-withdrawing properties.
Quantitative structure-activity relationship studies could provide data on how variations in structure affect biological activity, guiding further development and optimization .
The physical properties include:
Chemical properties include stability under different pH conditions and reactivity with nucleophiles or electrophiles. Such properties are crucial for predicting behavior in biological systems.
Relevant analyses might include:
This compound may have applications in:
Cyclin-Dependent Kinase 9 functions as the catalytic core of the positive transcription elongation factor b complex, which phosphorylates the carboxyl-terminal domain of RNA Polymerase II at serine 2 residue. This post-translational modification represents the critical molecular switch enabling transcriptional elongation of protein-coding genes. Hematological malignancies exhibit exceptional dependence on this kinase due to the pathological overexpression of short-lived oncoproteins with pro-survival functions, including myeloid cell leukemia 1 protein, B-cell lymphoma 2 protein, and myelocytomatosis oncogene. These anti-apoptotic factors maintain cancer cell viability despite genomic instability and therapeutic insults, with their transcripts exhibiting exceptionally short half-lives (approximately 30-90 minutes) that necessitate continuous transcriptional renewal [2] [4].
The oncogenic driver myelocytomatosis oncogene exemplifies this dependency mechanism. In high-grade B-cell lymphomas characterized by chromosomal rearrangements involving myelocytomatosis oncogene and B-cell lymphoma 2 and/or B-cell lymphoma 6, Cyclin-Dependent Kinase 9 activity becomes indispensable for maintaining the elevated expression of these oncogenes. Preclinical models demonstrate that selective Cyclin-Dependent Kinase 9 inhibition rapidly depletes myeloid cell leukemia 1 protein levels, inducing apoptosis in malignant cells within hours of exposure. This effect proves particularly potent in acute myeloid leukemia and aggressive lymphoma models, where survival pathways converge on these dynamically regulated oncoproteins. Clinical validation emerged from the first-in-human trial of enitociclib, where complete metabolic responses occurred in 29% (2/7) of patients with double-hit or triple-hit lymphomas refractory to conventional therapies. Remarkably, these responses progressively deepened over 5-8 months and remained durable beyond four years post-treatment cessation in some cases, demonstrating the fundamental role of this kinase in maintaining such malignancies [2] [5] [10].
Table 1: Key Oncoproteins Dependent on Cyclin-Dependent Kinase 9 Activity in Hematological Malignancies
| Oncoprotein | Function | Transcript Half-Life | Malignancies Dependent on Expression |
|---|---|---|---|
| Myeloid Cell Leukemia 1 Protein | Anti-Apoptotic B-Cell Lymphoma 2 Family Member | 30-60 minutes | Acute Myeloid Leukemia, Diffuse Large B-Cell Lymphoma |
| Myelocytomatosis Oncogene | Transcription Factor Regulating Proliferation | 20-30 minutes | Burkitt Lymphoma, High-Grade B-Cell Lymphoma with Rearrangements |
| B-Cell Lymphoma 2 Protein | Anti-Apoptotic Regulator | 60-90 minutes | Chronic Lymphocytic Leukemia, Follicular Lymphoma |
| Cyclin D1 | Cell Cycle Progression Regulator | 60-120 minutes | Mantle Cell Lymphoma, Multiple Myeloma |
| X-Linked Inhibitor of Apoptosis Protein | Caspase Inhibitor | 60-90 minutes | Acute Myeloid Leukemia, Myelodysplastic Syndromes |
The molecular validation of Cyclin-Dependent Kinase 9 extends beyond hematological contexts into diverse solid tumors. Transcriptomic analyses across The Cancer Genome Atlas cohorts demonstrate Cyclin-Dependent Kinase 9 overexpression in multiple cancer types, including prostate adenocarcinoma, where elevated expression correlates with reduced recurrence-free survival. Functional validation studies reveal that selective Cyclin-Dependent Kinase 9 inhibitors such as CDKI-73 achieve potent anti-tumor effects through dual mechanisms: rapid suppression of oncogenic transcription and disruption of epigenetic regulation networks. Mechanistically, these compounds inhibit phosphorylation of RNA Polymerase II at serine 2 within 30 minutes of treatment, causing premature termination of transcription elongation for genes with short half-life messenger RNA transcripts [3] [6].
The high-value nature of this target is further evidenced by its role in oncogenic signaling convergence. In castration-resistant prostate cancer, Cyclin-Dependent Kinase 9 phosphorylates androgen receptor at serine 81 residue, facilitating ligand-independent activation that drives therapeutic resistance. Simultaneously, it regulates super-enhancer networks controlling myelocytomatosis oncogene and bromodomain-containing protein 4 expression, creating a coordinated transcriptional program sustaining malignancy. Pharmacological inhibition with selective agents causes dose-dependent reduction in androgen receptor phosphorylation, bromodomain-containing protein 4 chromatin occupancy, and myelocytomatosis oncogene protein levels, confirming target engagement and downstream biological effects. Patient-derived organoid models of therapy-resistant prostate cancer demonstrate significant apoptosis induction following exposure to nanomolar concentrations of selective Cyclin-Dependent Kinase 9 inhibitors, validating the target across genetically diverse malignancies [3] [6].
The compound (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide exemplifies structure-based optimization for selective Cyclin-Dependent Kinase 9 inhibition. Its chemical structure incorporates a stereospecific cyclohexane carboxamide scaffold that enhances binding affinity and kinase selectivity. Patent literature indicates this chemical series achieves half-maximal inhibitory concentration values below 100 nanomolar against Cyclin-Dependent Kinase 9 while exhibiting minimal activity against other cyclin-dependent kinases, demonstrating the feasibility of developing highly specific inhibitors against this target [1] [9].
The human cyclin-dependent kinase family comprises twenty distinct enzymes categorized into three functional subgroups: cell cycle regulators (Cyclin-Dependent Kinase 1, Cyclin-Dependent Kinase 2, Cyclin-Dependent Kinase 4, Cyclin-Dependent Kinase 6), transcriptional regulators (Cyclin-Dependent Kinase 7, Cyclin-Dependent Kinase 8, Cyclin-Dependent Kinase 9, Cyclin-Dependent Kinase 12, Cyclin-Dependent Kinase 13), and atypical members with specialized functions (Cyclin-Dependent Kinase 5, Cyclin-Dependent Kinase 14-20). Therapeutic targeting strategies must account for profound functional differences between these subgroups. While cell cycle cyclin-dependent kinases regulate discrete phases of proliferation through phosphorylation of retinoblastoma protein and related substrates, transcriptional cyclin-dependent kinases modulate gene expression through RNA Polymerase II phosphorylation and mediator complex regulation [4] [7].
Cyclin-Dependent Kinase 9 exhibits distinctive biological and pharmacological properties compared to other cyclin-dependent kinases:
Table 2: Comparative Selectivity Profile of Cyclin-Dependent Kinase 9 Inhibitors Versus Other Cyclin-Dependent Kinase Classes
| Cyclin-Dependent Kinase | Primary Function | Selectivity Index (Cyclin-Dependent Kinase 9 Inhibitors vs. Target) | Consequence of Inhibition |
|---|---|---|---|
| Cyclin-Dependent Kinase 9 | Transcriptional Elongation | 1 (Reference) | Depletion of Short-Lived Oncoproteins |
| Cyclin-Dependent Kinase 4 | Cell Cycle Progression | >100-fold | Reversible Cytostasis |
| Cyclin-Dependent Kinase 6 | Cell Cycle Progression | >100-fold | Reversible Cytostasis |
| Cyclin-Dependent Kinase 2 | S Phase Entry/DNA Replication | >50-fold | DNA Damage Accumulation |
| Cyclin-Dependent Kinase 1 | Mitotic Regulation | >100-fold | Mitotic Arrest |
| Cyclin-Dependent Kinase 7 | Transcription Initiation/CDK Activation | >30-fold | Global Transcription Shutdown |
| Cyclin-Dependent Kinase 12 | Transcriptional Termination | >20-fold | DNA Damage Response Defects |
The development of (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide reflects this therapeutic selectivity paradigm. Its chemical structure—featuring a chloro-substituted pyridine core linked to a fluorinated methoxyphenyl moiety and stereospecific acetamido-cyclohexane carboxamide—optimizes interactions within the adenosine triphosphate binding pocket of Cyclin-Dependent Kinase 9 while sterically hindering binding to cell cycle cyclin-dependent kinases. This design principle achieves targeted suppression of oncogenic transcription without inducing broad antiproliferative effects that cause dose-limiting toxicities, positioning selective Cyclin-Dependent Kinase 9 inhibitors as promising agents for combination regimens in oncology [1] [9].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6